molecular formula C7H8O3S B050025 4-(Methylsulfonyl)phenol CAS No. 14763-60-1

4-(Methylsulfonyl)phenol

Cat. No.: B050025
CAS No.: 14763-60-1
M. Wt: 172.2 g/mol
InChI Key: KECCFSZFXLAGJS-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenol, also known as 4-methanesulfonylphenol, is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)phenol can be synthesized through the oxidation of 4-(methylthio)phenol. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in a mixture of ethanol and water at room temperature. The reaction typically proceeds for 18 hours, yielding this compound with a high yield of 96% .

Industrial Production Methods

Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions.

    Esters and Ethers: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylbenzoic Acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    4-Methylsulfonylbenzene: Lacks the hydroxyl group present in 4-(Methylsulfonyl)phenol.

    4-Methylsulfonylacetophenone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its combination of a phenolic hydroxyl group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to selectively inhibit COX-2 and its potential as an antimicrobial agent make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCFSZFXLAGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163763
Record name 4-Hydroxyphenyl methyl sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-60-1
Record name 4-(Methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYL METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A suspension of potassium peroxymonosulphate (120 g) in the form of OXONE (Trademark) in water (100 ml) was slowly added to a solution of 4-methylmercaptophenol (15 g) in methanol (50 ml). The reaction mixture was stirred for 2 hours. Water (500 ml) was added and the resulting mixture extracted with ethyl acetate (200 ml and 100 ml). The ethyl acetate extracts were combined, washed with water (800 ml), dried (MgSO4) and evaporated to give 4-methylsulphonylphenol (11.54 g) as a colourless oil which slowly crystallised on standing, NMR(CDCl3): 3.06(3H,s), 6.80(1H,s), 6.98(2H,d) and 7.79(2H,d); m/z 190 (M+NH4).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
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Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

H2WO4 (0.029 g, 0.114 mmol) was stirred in H2O (10 ml). 50% NaOH (0.040 ml) was first added (pH>12) and then ACOH (0.040 ml) to reach pH 5. 4-methylsulfanyl-phenol (4 g, 0.029 mol) was added and the reaction mixture was heated to 65° C. 30% H2O2 in H2O (3 ml) was added in portions over 10 minutes. The reaction mixture was allowed to stir at room temperature for 1 h. 50% NaHSO3 was added to quench the reaction. Methylene chloride was added and the compound was washed with brine and purified by chromatography (0→10% EtOH in methylene chloride) to give 1.9 g of 4-methanesulfinyl-phenol (1) (42%) and 1.5 g of 4-methanesulfonyl-phenol (2) (30%).
[Compound]
Name
H2WO4
Quantity
0.029 g
Type
reactant
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10 mL
Type
solvent
Reaction Step One
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0.04 mL
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reactant
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4 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-(methylthio)phenol (7.0 g. 0.05 mol) in 30% aqueous methanol (100 ml) at 0° C. is added a solution of sodium periodate (10.7 g, 0.05 mmol) and the resulting suspension is stirred for 30 min. Water (500 ml) is then added and the precipitate removed by filtration. The filtrate is cooled to 4° C. and a further portion of sodium periodate (10.7 g, 0.05 mmol) added and the resulting suspension stirred for 48 h when a further portion of sodium periodate (5.35 g, 0.025 mmol) is added. After stirring for a further 18 h, the precipitate is removed by filtration, the filtrate extracted with ether which is evaporated to dryness and the residue is purified on a silica column using chloroform methanol, 9:1, as eluent to give the title compound (2.75 g, 32% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
5.35 g
Type
reactant
Reaction Step Four
Yield
32%

Synthesis routes and methods IV

Procedure details

Oxone (65.8 g, 0.108 mol) in water (290 ml) was added to a cooled (ice-bath) solution of 4-(methylmercapto)phenol (5 g, 36 mmol) in methanol (290 ml). The resulting solution was stirred at ambient temperature for 48 h. and then concentrated in vacuo. The residue was diluted with water (100 ml) and extracted with dichloromethane (10×100 ml). The combined organic layers were dried over sodium sulphate and removal of the solvent in vacuo gave the title compound as a clear oil (5.66 g, 92%). 1H NMR (250 MHz, CDCl3) δ7.80-7.75 (2H, d, J 11.7 Hz), 7.28 (1H, br s), 7.01-6.96 (2H, d, J 11.7 Hz), and 3.08 (3H, s).
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65.8 g
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Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
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Reaction Step Two
Yield
92%

Synthesis routes and methods V

Procedure details

In a water bath, methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g), and stirred at room temperature for 5 hours. The salt was removed by filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added, and extracted with aqueous 2 N sodium hydroxide solution. The obtained aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol (27.3 g) as a pale yellow solid. In a water bath, 30% hydrogen peroxide water (67 ml) was gradually and added dropwise to an acetic acid (130 ml) solution of 4-(methylsulfanyl)phenol (27.3 g). After the addition, this was gradually heated up to 100° C., and stirred for 1 hour. The reaction solution was restored to room temperature, and neutralized with saturated sodium bicarbonate water. This was extracted with ethyl acetate, and washed with saturated sodium bicarbonate water and saturated saline water. After dried, the solvent was evaporated away to obtain the entitled compound as a pale yellow solid.
Name
hydrogen peroxide water
Quantity
67 mL
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reactant
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sodium bicarbonate water
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0 (± 1) mol
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27.3 g
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130 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-(Methylsulfonyl)phenol as a degradation product of pesticides?

A1: The identification of this compound as a degradation product of pesticides like fenamiphos [] and propaphos [] is crucial for understanding the environmental fate and potential impact of these chemicals. This compound's presence can offer insights into:

    Q2: How is this compound formed during pesticide degradation?

    A2: Research suggests that this compound is formed through a series of oxidative processes. For instance, in the case of propaphos, initial photodegradation can lead to the formation of dipropyl 4-(methylsulfinyl)phenyl phosphate, which can further oxidize to dipropyl 4-(methylsulfonyl)phenyl phosphate []. Subsequent hydrolysis of these intermediates can then yield this compound. Similarly, fenamiphos degradation also involves oxidation steps leading to 3-methyl-4-(methylsulfonyl)phenol [].

    Q3: What analytical techniques are used to identify and quantify this compound in environmental samples?

    A3: While the provided research papers don't explicitly detail the analytical methods used for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identifying and quantifying pesticide residues and their degradation products in various matrices, including soil and water samples []. This technique allows for separation and identification based on retention time and mass fragmentation patterns, providing valuable information about the presence and concentration of this compound.

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